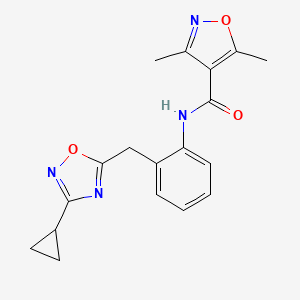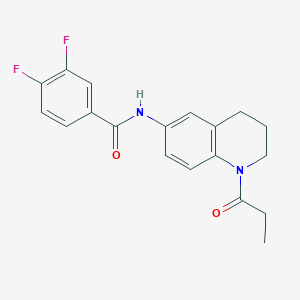
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Fluoropyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1000515-83-2 . It has a molecular weight of 155.13 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-(5-Fluoropyridin-2-yl)acetic acid”, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for “2-(5-Fluoropyridin-2-yl)acetic acid” is 1S/C7H6FNO2/c8-5-1-2-6 (9-4-5)3-7 (10)11/h1-2,4H,3H2, (H,10,11) .Physical And Chemical Properties Analysis
“2-(5-Fluoropyridin-2-yl)acetic acid” is a solid at room temperature . It is usually stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluoropyridines, including 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Potential Imaging Agents for Biological Applications
Fluoropyridines, including 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid, can be used to create 18 F-substituted pyridines , which are of special interest as potential imaging agents for various biological applications .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process benefits from the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Synthesis of Novel Heterocyclic Compounds
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid can be used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds can be evaluated against various cell lines for their potential therapeutic effects .
Development of Fluorinated Medicinal and Agrochemical Candidates
The compound can be used in the development of fluorinated medicinal and agrochemical candidates . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Synthesis of Perfluoroalkyl Pyridines
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid can be used in the synthesis of perfluoroalkyl pyridines . These compounds have unique properties and can be used in various applications .
Safety and Hazards
Orientations Futures
Fluorinated pyridines, such as “2-(5-Fluoropyridin-2-yl)acetic acid”, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks and the effective fluorinating reagents .
Propriétés
IUPAC Name |
2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBVVOJAZULAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)





![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)



![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)